molecular formula C17H16FN5OS B15100219 N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B15100219
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: CANQCVHIIOCOAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a pyridin-4-yl substituent on the triazole ring and a 3-fluoro-4-methylphenyl group on the acetamide moiety. This compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives, which are widely explored for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties . The structural uniqueness of this compound lies in the combination of a pyridine heterocycle and fluorinated aromatic substituents, which are known to enhance bioavailability and target specificity .

Eigenschaften

Molekularformel

C17H16FN5OS

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16FN5OS/c1-11-3-4-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)2)12-5-7-19-8-6-12/h3-9H,10H2,1-2H3,(H,20,24)

InChI-Schlüssel

CANQCVHIIOCOAR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

    Final Assembly: The final step involves the coupling of the triazole-pyridine intermediate with the fluorinated phenyl derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced intermediates.

Wissenschaftliche Forschungsanwendungen

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its fluorinated and triazole-containing structure can be utilized in the design of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.

    Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Wirkmechanismus

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine moieties can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target protein. Additionally, the fluorinated phenyl ring may enhance binding affinity through hydrophobic interactions or halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and their associated biological activities:

Compound Name Substituents on Triazole Ring Substituents on Acetamide Moiety Key Biological Activities Reference Evidence
Target Compound 4-methyl, 5-(pyridin-4-yl) 3-fluoro-4-methylphenyl Antimicrobial, anti-inflammatory (inferred)
N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide (KA3) 4-[(substituted aryl carbamoyl) methyl], 5-(pyridin-4-yl) Varied aryl groups with electron-withdrawing substituents (e.g., -NO₂, -Cl) Enhanced antimicrobial and antioxidant activity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Fluorine, chlorine, methoxy, nitro groups on phenyl ring Anti-exudative activity (10 mg/kg dose)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl Orco agonist activity (olfactory channel modulation)
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) 3,4-difluorophenyl Not explicitly reported; inferred antimicrobial potential

Detailed Analysis of Structural and Functional Differences

Impact of Heterocyclic Substituents

  • Pyridine vs. Furan : Replacement of the pyridin-4-yl group (target compound) with a furan-2-yl group (–7) shifts biological activity from broad-spectrum antimicrobial effects to specialized anti-exudative action. Pyridine-containing analogs exhibit stronger interactions with microbial enzymes due to nitrogen’s electronegativity, while furan derivatives may target inflammatory pathways .
  • Pyridine Positional Isomerism : VUAA-1 (pyridin-3-yl) in shows Orco agonist activity, unlike the target compound (pyridin-4-yl), suggesting that the position of the pyridine nitrogen critically influences receptor specificity .

Role of Substituents on Aromatic Rings

  • Electron-Withdrawing Groups (EWGs): Derivatives with -NO₂ or -Cl substituents (e.g., KA3 in ) demonstrate superior antimicrobial activity compared to the target compound’s 3-fluoro-4-methylphenyl group. EWGs enhance electrophilicity, improving binding to bacterial targets .
  • Fluorine Substitution: The 3-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Alkyl Chain Modifications

  • Methyl vs. Ethyl Groups : The 4-methyl group on the triazole ring (target compound) likely offers steric advantages over bulkier ethyl groups (e.g., VUAA-1), balancing solubility and target engagement .

Antimicrobial Activity

  • The target compound’s pyridin-4-yl and fluorophenyl groups are structurally analogous to KA3–KA15 derivatives in , which showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus. However, KA3 (with -NO₂ substituents) achieved lower MICs (6.25 µg/mL), underscoring the importance of EWGs .

Anti-Inflammatory and Anti-Exudative Effects

  • The target compound’s 3-fluoro-4-methylphenyl group is comparable to derivatives in –7, where fluorinated phenyl analogs reduced edema by 45–60% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Furan-containing analogs, however, showed marginally higher efficacy (55–65% inhibition) .

Q & A

Advanced Research Question

  • Software Refinement : SHELXL refines diffraction data, addressing disorder or thermal motion artifacts .
  • Hydrogen Bonding Analysis : Intermolecular interactions (e.g., N–H···O) stabilize crystal packing, reducing model ambiguity .
  • Twinned Data Handling : SHELXE resolves twinning in high-symmetry space groups .

What experimental designs are used to evaluate biological activity?

Advanced Research Question

  • Antiproliferative Assays : MTT tests on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Antimicrobial Screening : Agar dilution methods against Gram-positive/negative bacteria .
  • In Vivo Models : Murine systemic infection studies for efficacy (e.g., MRSA survival rates) .
  • Controls : Include positive controls (e.g., linezolid) and solvent blanks to validate results .

How do structural modifications influence biological activity?

Advanced Research Question

  • Pyridine Substitution : Replacing pyridin-4-yl with furan-2-yl reduces anti-exudative activity .
  • Sulfanyl Group : Alkylsulfanyl chains enhance membrane permeability, improving antimicrobial potency .
  • Fluorine Position : 3-Fluoro-4-methylphenyl boosts metabolic stability compared to unsubstituted analogs .

What challenges arise in determining molecular conformation?

Advanced Research Question

  • Tautomerism : The triazole ring exhibits tautomeric shifts (1,2,4-triazole vs. 1,3,4-triazole), complicating NMR interpretation .
  • Crystallographic Disorder : Flexible sulfanyl-acetamide linkages require high-resolution data (<1.0 Å) for accurate modeling .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) reconcile experimental vs. theoretical geometries .

How is purity and stability ensured in pharmacological studies?

Advanced Research Question

  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors degradation products .
  • Thermal Analysis : DSC/TGA assess melting points and decomposition profiles .
  • Storage Conditions : Lyophilized samples stored at -20°C in inert atmospheres prevent oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.